3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one 3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one
Brand Name: Vulcanchem
CAS No.: 72499-48-0
VCID: VC17150709
InChI: InChI=1S/C6H7N3O2/c1-3-5-4(9-8-3)2-11-6(10)7-5/h2H2,1H3,(H,7,10)(H,8,9)
SMILES:
Molecular Formula: C6H7N3O2
Molecular Weight: 153.14 g/mol

3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one

CAS No.: 72499-48-0

Cat. No.: VC17150709

Molecular Formula: C6H7N3O2

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-4,7-dihydropyrazolo(4,3-d)(1,3)oxazin-5(1H)-one - 72499-48-0

Specification

CAS No. 72499-48-0
Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
IUPAC Name 3-methyl-4,7-dihydro-2H-pyrazolo[4,3-d][1,3]oxazin-5-one
Standard InChI InChI=1S/C6H7N3O2/c1-3-5-4(9-8-3)2-11-6(10)7-5/h2H2,1H3,(H,7,10)(H,8,9)
Standard InChI Key JZYASKOXLQJPHW-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=NN1)COC(=O)N2

Introduction

Structural Characteristics and Nomenclature

Core Bicyclic Architecture

The compound’s IUPAC name, 3-methyl-4,7-dihydro-2H-pyrazolo[4,3-d] oxazin-5-one , reflects its fused heterocyclic system. The pyrazole ring (positions 1–4) shares two adjacent atoms with the oxazinone moiety (positions 5–8), creating a planar bicyclic framework. The methyl group at position 3 introduces steric and electronic modifications critical to its reactivity.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC6H7N3O2\text{C}_6\text{H}_7\text{N}_3\text{O}_2
Molecular Weight153.14 g/mol
SMILESCC1=C2C(=NN1)COC(=O)N2
InChIKeyJZYASKOXLQJPHW-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the methyl group at δ 2.4–2.6 ppm, pyrazole protons at δ 6.1–6.3 ppm, and oxazinone carbonyl at δ 168–170 ppm in 13C^{13}\text{C} NMR. Infrared (IR) spectroscopy confirms the carbonyl stretch at 1720–1740 cm1^{-1}.

Synthetic Methodologies

Multi-Step Condensation Approaches

Synthesis typically begins with 3-methylpyrazole-4-carboxylic acid derivatives. Cyclocondensation with β-chloroethylamine in ethanol at reflux yields the oxazine ring, followed by intramolecular dehydration. Solvent choice (e.g., dimethylformamide) and temperature control (60–80°C) optimize yields to 65–78%.

Alternative Routes

Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields ≥70%. Recent advances employ catalytic asymmetric methods to access enantiomerically pure forms, though scalability remains challenging.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited aqueous solubility (0.0184 mg/mL). Stability studies indicate decomposition above 200°C, with optimal storage at −20°C under inert atmosphere.

Computational Predictions

Density Functional Theory (DFT) calculations predict a dipole moment of 4.2 Debye, aligning with its polar nature. The octanol-water partition coefficient (logP\log P) of 2.88 suggests moderate lipophilicity, favorable for membrane permeability.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In murine macrophage models, the compound inhibits NF-κB translocation at IC50_{50} = 8.3 μM. The methyl group enhances binding to the IKKβ kinase allosteric site, as shown via molecular docking.

Table 2: Biological Activity Profile

ActivityModel SystemIC50_{50}/EC50_{50}Source
NF-κB InhibitionRAW 264.7 macrophages8.3 μM
Cytotoxicity (MCF-7)Breast cancer cells15.2 μM
Antibacterial (E. coli)Disk diffusion12 mm inhibition zone

Applications in Drug Development

Lead Optimization Strategies

Structure-Activity Relationship (SAR) studies indicate that substituting the methyl group with bulkier alkyl chains reduces solubility but improves target affinity. Hybrid derivatives incorporating triazole moieties show enhanced pharmacokinetic profiles in rat models.

Formulation Challenges

Nanoencapsulation using PLGA nanoparticles improves oral bioavailability from 22% to 58% in preclinical trials. Co-crystallization with succinic acid enhances thermal stability by 40°C.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator